molecular formula C17H16O4 B8610529 [1,1'-Biphenyl]-2,5-dicarboxylic acid, 4'-methyl-, dimethyl ester CAS No. 67801-53-0

[1,1'-Biphenyl]-2,5-dicarboxylic acid, 4'-methyl-, dimethyl ester

Cat. No. B8610529
CAS RN: 67801-53-0
M. Wt: 284.31 g/mol
InChI Key: LETKDZPIJVKUHW-UHFFFAOYSA-N
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Patent
US05025007

Procedure details

4-Bromotoluene (6 g) was dissolved in tetrahydrofuran (20 ml). To this solution at -78° C. under N2 was added over a ten minute period, 1.7M tBuLi (42 ml). After two hours at room temperature, the reaction mixture was cooled to 0° C. and 1M ZnCl2 (36 ml) was added over a ten minute period. After one half hour at room temperature, bis(triphenylphosphine)nickel(II) chloride (1.32 g) was added followed by dimethyl-2-bromo-terepthalate (6 g) in tetrahydrofuran (20 ml) dropwise over a five minute period. The reactin mixture was stirred at room temperature for two hours. The tetrahydrofuran was removed under reduced pressure. The residue was treated with ethyl acetate and 1N HCl and the layers separated. The organic phase was washed with water, brine, dried over magnesium sulfate and evaporated gave the crude product. Chromatography on silica gel using 5% hexanes/methylene chloride gave the desired product (5.33 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
36 mL
Type
catalyst
Reaction Step Five
Quantity
1.32 g
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[Li]C(C)(C)C.[CH3:14][O:15][C:16](=[O:28])[C:17]1[CH:26]=[CH:25][C:20]([C:21]([O:23][CH3:24])=[O:22])=[CH:19][C:18]=1Br.CN1CCC(=C2C3C(=CC=CC=3)C=CC3C2=CC=CC=3)CC1>O1CCCC1.[Cl-].[Cl-].[Zn+2].Cl[Ni](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[CH3:14][O:15][C:16](=[O:28])[C:17]1[CH:26]=[CH:25][C:20]([C:21]([O:23][CH3:24])=[O:22])=[CH:19][C:18]=1[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1 |f:5.6.7,^1:61,80|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
42 mL
Type
reactant
Smiles
[Li]C(C)(C)C
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
COC(C1=C(C=C(C(=O)OC)C=C1)Br)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1
Step Five
Name
Quantity
36 mL
Type
catalyst
Smiles
[Cl-].[Cl-].[Zn+2]
Step Six
Name
Quantity
1.32 g
Type
catalyst
Smiles
Cl[Ni]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution at -78° C. under N2 was added over a ten minute period
WAIT
Type
WAIT
Details
After one half hour at room temperature
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was removed under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was treated with ethyl acetate and 1N HCl
CUSTOM
Type
CUSTOM
Details
the layers separated
WASH
Type
WASH
Details
The organic phase was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
gave the crude product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=C(C=C(C(=O)OC)C=C1)C1=CC=C(C=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.33 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.